molecular formula C18H17NO3 B1601545 5-Benzyloxyindole-3-acetic acid methyl ester CAS No. 5599-44-0

5-Benzyloxyindole-3-acetic acid methyl ester

Cat. No.: B1601545
CAS No.: 5599-44-0
M. Wt: 295.3 g/mol
InChI Key: CVNVZZJUGJPNON-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Characteristics

The chemical identity of this compound is definitively established through its Chemical Abstracts Service registry number 5599-44-0, which provides unambiguous identification within chemical databases and literature. The compound possesses the molecular formula C18H17NO3, indicating a molecular composition that includes eighteen carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and three oxygen atoms. This elemental composition reflects the complex structural architecture incorporating multiple aromatic rings and functional groups.

The molecular weight of this compound is precisely determined to be 295.33 grams per mole, a value that corresponds to its molecular formula and provides essential information for quantitative analytical applications. The compound's structural complexity is further revealed through its systematic name, methyl 2-(5-phenylmethoxy-1H-indol-3-yl)acetate, which describes the precise connectivity and substitution pattern of all constituent atoms.

Physical property characterization reveals that this compound exhibits a melting point range of 72-74 degrees Celsius, indicating a crystalline solid state under standard conditions. The compound's boiling point is predicted to be approximately 480.8 degrees Celsius at standard atmospheric pressure, reflecting the significant intermolecular forces present due to its aromatic character and polar functional groups. The predicted density of 1.233 grams per cubic centimeter suggests a relatively compact molecular packing in the solid state.

Table 1: Fundamental Chemical Properties of this compound

Property Value Reference
CAS Number 5599-44-0
Molecular Formula C18H17NO3
Molecular Weight 295.33 g/mol
Melting Point 72-74°C
Boiling Point (predicted) 480.8°C at 760 mmHg
Density (predicted) 1.233 g/cm³
Flash Point (predicted) 244.6°C

The structural characterization of this compound reveals a sophisticated three-dimensional arrangement that influences its chemical reactivity and physical properties. The indole core structure provides a planar aromatic system that serves as the foundation for the molecule's electronic properties. The benzyloxy substituent at the 5-position introduces additional aromatic character while simultaneously providing steric bulk that influences molecular conformation and intermolecular interactions.

The acetic acid methyl ester side chain at the 3-position of the indole ring represents a key structural feature that contributes to the compound's synthetic utility and potential biological activity. This substitution pattern is particularly significant because the 3-position of indole rings frequently serves as a site for electrophilic substitution reactions, making compounds with this substitution pattern valuable synthetic intermediates. The methyl ester functionality provides both synthetic versatility through potential hydrolysis reactions and influences the compound's solubility and lipophilicity characteristics.

Historical Development in Heterocyclic Chemistry

The historical development of this compound is intrinsically linked to the broader evolution of indole chemistry, which began with the study of the natural dye indigo in the nineteenth century. The foundational work on indole derivatives can be traced to Adolf von Baeyer's pioneering research in 1866, when he successfully reduced oxindole to indole using zinc dust, establishing the first reliable synthetic pathway to the indole nucleus. This groundbreaking achievement laid the foundation for all subsequent developments in indole chemistry, including the eventual synthesis of complex derivatives such as this compound.

The systematic development of indole synthesis methodologies throughout the late nineteenth and early twentieth centuries provided the essential tools necessary for creating sophisticated indole derivatives. The Fischer indole synthesis, developed by Emil Fischer in 1883, revolutionized the field by providing a versatile method for constructing indole rings from phenylhydrazines and carbonyl compounds under acidic conditions. This methodology, along with subsequent developments such as the Bischler-Möhlau synthesis and the Madelung synthesis, established the synthetic foundation that would eventually enable the preparation of complex substituted indoles like this compound.

The specific historical trajectory leading to this compound synthesis reflects the growing sophistication of organic synthetic methodology throughout the twentieth century. The development of protecting group chemistry, particularly the use of benzyl ethers as hydroxyl protecting groups, provided the strategic tools necessary for selective functionalization of complex molecular systems. The benzyloxy group present in this compound exemplifies this synthetic strategy, allowing for selective protection of the phenolic hydroxyl group while enabling further chemical transformations at other positions.

Table 2: Historical Milestones in Indole Chemistry Leading to Complex Derivatives

Year Development Significance Reference
1866 Baeyer's indole synthesis from oxindole First reliable synthetic route to indole
1883 Fischer indole synthesis Versatile method for indole construction
1892 Bischler-Möhlau indole synthesis Alternative synthetic pathway
1912 Madelung indole synthesis Method for 2-substituted indoles
20th Century Development of protecting group chemistry Enabled selective functionalization

The evolution of analytical and characterization techniques throughout the twentieth century also played a crucial role in enabling the detailed study of compounds like this compound. The development of nuclear magnetic resonance spectroscopy, mass spectrometry, and X-ray crystallography provided researchers with the tools necessary to unambiguously characterize complex molecular structures and confirm synthetic products. These analytical advances were essential for the reliable identification and characterization of sophisticated indole derivatives with multiple functional groups and substitution patterns.

The contemporary period has witnessed an explosion of interest in indole derivatives for pharmaceutical applications, driving the synthesis and study of numerous complex indole-containing compounds. The recognition that indole moieties are present in many biologically active natural products, including the neurotransmitter serotonin and the plant hormone indole-3-acetic acid, has motivated extensive research into synthetic indole derivatives as potential therapeutic agents. This modern focus on bioactive indole derivatives has provided the scientific context within which compounds like this compound are studied and utilized as synthetic intermediates and research tools.

Position Within Indole Derivative Taxonomy

The taxonomic classification of this compound within the broader family of indole derivatives reveals its specific position as a member of the indole-3-acetic acid derivative subclass. According to the established chemical classification systems, indole-3-acetic acid derivatives are defined as compounds containing an acetic acid moiety or its derivatives linked to the C3 carbon atom of an indole nucleus. This classification places this compound within a well-defined structural family that includes both naturally occurring compounds and synthetic derivatives.

Within the hierarchical classification system used by chemical databases, this compound belongs to the kingdom of organic compounds, specifically within the superclass of organoheterocyclic compounds. The compound is further classified within the class of indoles and derivatives, with more specific classification as an indolyl carboxylic acid derivative. This systematic classification reflects the compound's structural features and provides a framework for understanding its relationship to other similar compounds within chemical databases and literature.

The structural relationship between this compound and its parent compound, 5-benzyloxyindole-3-acetic acid, demonstrates the systematic modification strategies commonly employed in indole derivative chemistry. The parent acid compound, identified by CAS number 4382-53-0, shares the same core structure but contains a free carboxylic acid group instead of the methyl ester functionality. This relationship illustrates how simple functional group modifications can be used to alter the physical and chemical properties of indole derivatives while maintaining the essential structural framework.

Table 3: Taxonomic Classification of this compound

Classification Level Category Reference
Kingdom Organic compounds
Superclass Organoheterocyclic compounds
Class Indoles and derivatives
Subclass Indolyl carboxylic acids and derivatives
Direct Parent Indole-3-acetic acid derivatives

The comparative analysis of this compound with related compounds reveals the diversity within the indole-3-acetic acid derivative family. Similar compounds include various methyl esters of substituted indole-3-acetic acids, each differing in their substitution patterns on the indole ring system. For example, methyl 2-(5-methoxy-1H-indol-3-yl)acetate represents a closely related compound where the benzyloxy group is replaced by a methoxy group, demonstrating how systematic structural variations can be achieved within this chemical class.

The position of this compound within modern drug discovery research reflects the broader importance of indole derivatives in pharmaceutical chemistry. Recent reviews have highlighted the versatility of indole scaffolds in modern drug discovery, with numerous examples of indole-containing compounds exhibiting diverse biological activities including anticancer, antimicrobial, and anti-inflammatory properties. While this compound itself may serve primarily as a synthetic intermediate, its structural features are representative of the molecular architecture found in many bioactive indole derivatives.

The synthetic accessibility and structural modifications possible with this compound position it as a valuable building block for the preparation of more complex indole derivatives. The presence of the benzyloxy protecting group allows for selective deprotection reactions that can reveal the free phenolic hydroxyl group, while the methyl ester functionality can be hydrolyzed to provide the corresponding carboxylic acid or reduced to yield the corresponding alcohol. These transformation possibilities demonstrate the compound's utility as a versatile synthetic intermediate within the broader context of indole derivative chemistry.

Properties

IUPAC Name

methyl 2-(5-phenylmethoxy-1H-indol-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-21-18(20)9-14-11-19-17-8-7-15(10-16(14)17)22-12-13-5-3-2-4-6-13/h2-8,10-11,19H,9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNVZZJUGJPNON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20476809
Record name Methyl [5-(benzyloxy)-1H-indol-3-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20476809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5599-44-0
Record name Methyl [5-(benzyloxy)-1H-indol-3-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20476809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-Benzyloxyindole-3-acetic acid methyl ester (5-BIA) is a synthetic compound derived from the indole family, characterized by its unique structure that includes a benzyloxy group and a methyl ester of acetic acid. This compound has garnered attention for its diverse biological activities, particularly in pharmacology and cancer research. The following article delves into the biological activity of 5-BIA, presenting detailed research findings, case studies, and comparative data.

This compound has the molecular formula C18H17NO3C_{18}H_{17}NO_3 and a molecular weight of 295.33 g/mol. It appears as a white to off-white crystalline powder with a melting point of approximately 69 °C and a boiling point of 480.8 °C at 760 mmHg. The compound's structure enhances its lipophilicity, potentially improving its bioavailability compared to other indole derivatives.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 5-BIA, particularly when used in conjunction with platinum(IV) complexes. In one study, three platinum(IV) complexes incorporating 5-BIA were synthesized and evaluated for their cytotoxicity against various human cancer cell lines, including HT29 colon, U87 glioblastoma, and MCF-7 breast cancer cells. The results indicated that these complexes exhibited significantly higher anticancer activity than traditional chemotherapeutics like cisplatin, with GI50 values ranging from 1.2 to 150 nM .

Table 1: Anticancer Activity of Platinum(IV) Complexes Incorporating 5-BIA

Complex NameCell LineGI50 (nM)Mechanism of Action
P-5B3AHT291.2Induction of ROS and mitochondrial dysfunction
5-5B3AU8750HDAC inhibition
56-5B3AMCF-7150Apoptosis induction via MAPK/ERK pathway activation

The biological activity of 5-BIA is attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The platinum(IV) complexes incorporating 5-BIA were shown to enhance ROS production, leading to increased oxidative stress in cancer cells .
  • Histone Deacetylase (HDAC) Inhibition : Some complexes demonstrated HDAC inhibition, which is crucial for regulating gene expression involved in cell cycle progression and apoptosis .
  • Apoptosis Induction : Flow cytometry assays indicated that treatment with these complexes resulted in late apoptosis/necrosis in cancer cells .

Pharmacological Applications

Beyond its anticancer properties, 5-BIA has been investigated for its potential pharmacological applications:

  • Neuroprotective Effects : Studies suggest that compounds similar to 5-BIA may exhibit neuroprotective properties, possibly through mechanisms involving serotonin metabolism.
  • Anti-inflammatory Activity : Related indole derivatives have been noted for their anti-inflammatory effects, which may also extend to 5-BIA due to structural similarities.

Study on Anticancer Efficacy

In a comparative study involving various platinum(IV) complexes, researchers found that those incorporating 5-BIA not only outperformed cisplatin but also showed selective toxicity toward cancer cells over normal cells. This selectivity was attributed to the active transport mechanisms utilized by the complexes to enter cancer cells more effectively than their non-cancerous counterparts .

Comparative Analysis with Other Compounds

A comparative analysis was conducted between 5-BIA and other structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
5-Hydroxyindole-3-acetic acid Hydroxyl group instead of benzyloxyRole in serotonin metabolism
N-Benzylindole-3-acetic acid Lacks benzyloxy group; contains benzylPrimarily studied for anti-inflammatory effects
2-(4-Methylbenzyloxy)indole Methyl substitution on benzyloxyExhibits different pharmacological profiles

The analysis indicates that while similar compounds exist, the unique combination of structural features in 5-BIA contributes to its distinct biological activities.

Scientific Research Applications

Pharmaceutical Development

5-BIA serves as a crucial intermediate in the synthesis of various pharmaceuticals, especially those targeting neurological disorders. Its indole structure is a common pharmacophore in drug design, contributing to the development of compounds with enhanced therapeutic profiles. Notably, platinum(IV) complexes incorporating 5-BIA have shown promising anticancer activity. For instance, studies revealed that these complexes exhibited significantly higher cytotoxicity against multiple human cancer cell lines compared to traditional chemotherapeutics like cisplatin and oxaliplatin. The complex 56-5B3A demonstrated GI50 values ranging from 1.2 to 150 nM, indicating potent anticancer properties through mechanisms involving reactive oxygen species (ROS) production and mitochondrial activity decline .

Biochemical Research

In biochemical studies, 5-BIA is utilized to investigate the mechanisms of action of indole derivatives. Research has shown its effectiveness in elucidating biological activities related to serotonin receptors and other neurotransmitter systems. For example, it has been employed to synthesize various serotonin-related compounds, enhancing our understanding of serotonergic pathways and their implications in mood regulation and psychiatric disorders .

Natural Product Synthesis

Researchers leverage 5-BIA in the synthesis of natural product analogs, which aids in discovering new therapeutic agents derived from natural sources. This application is particularly relevant in the fields of pharmacognosy and drug discovery, where natural compounds are modified to improve their efficacy and safety profiles .

Material Science

Beyond its pharmaceutical applications, 5-BIA has been explored in material science, particularly for developing organic light-emitting diodes (OLEDs). Its structural properties lend themselves to applications in advanced materials, showcasing the compound's versatility beyond biological systems .

Cosmetic Formulations

The compound's antioxidant properties have led to investigations into its potential use in cosmetic formulations. Research indicates that 5-BIA may benefit skin health by mitigating oxidative stress, making it a candidate for inclusion in anti-aging products .

Case Studies and Research Findings

Application AreaKey FindingsReferences
PharmaceuticalPlatinum(IV) complexes with 5-BIA exhibit superior anticancer activity compared to cisplatin.
Biochemical ResearchUsed for synthesizing serotonin-related compounds; aids understanding of neurotransmitter systems.
Natural Product SynthesisFacilitates the creation of analogs for drug discovery from natural sources.
Material ScienceApplied in the development of OLEDs due to its structural properties.
Cosmetic FormulationsInvestigated for antioxidant properties beneficial for skin health.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Functional Group Variants

5-Benzyloxyindole-2-carboxylic Acid (C₁₇H₁₃NO₃)
  • Structural Difference : Carboxylic acid group at position 2 instead of the acetic acid methyl ester at position 3.
  • Synthesis : Synthesized via alkaline hydrolysis of methyl 5-benzyloxyindole-2-carboxylate, which is derived from cyclization of substituted azidocinnamate esters .
  • Key Distinction : The positional shift of the carboxylic acid alters reactivity; the 2-carboxylic acid derivative is more prone to decarboxylation under thermal conditions compared to the 3-acetic acid ester .
5-Methoxyindole-2-acetic Acid Methyl Ester (C₁₂H₁₃NO₃)
  • Structural Difference : Methoxy group at position 5 instead of benzyloxy.
  • Impact : The methoxy group is smaller and less lipophilic than benzyloxy, reducing steric hindrance and increasing solubility in polar solvents. This compound is often used as a precursor in tryptophan analog synthesis .
5-Benzyloxyindole-3-acetonitrile (C₁₇H₁₄N₂O)
  • Structural Difference : Acetonitrile group replaces the acetic acid methyl ester.
  • Reactivity : The nitrile group enables nucleophilic additions (e.g., hydrolysis to carboxylic acids or reduction to amines), making it versatile for further derivatization .

Heterocyclic Core Modifications

Benzo[b]thiophene-3-acetic Acid, 5-Methyl-, Methyl Ester (C₁₂H₁₂O₂S)
  • Structural Difference : Indole core replaced with benzo[b]thiophene.
1H-Indole-3-acetic Acid, 5-Cyano-1-Methyl-, Methyl Ester (C₁₃H₁₂N₂O₂)
  • Structural Difference: Cyano group at position 5 and methyl substitution on the indole nitrogen.
  • Applications: The cyano group enhances electrophilicity, enabling participation in click chemistry or cross-coupling reactions .

Table 1. Comparative Analysis of Key Parameters

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Reactivity/Applications Reference
5-Benzyloxyindole-3-acetic acid methyl ester C₁₈H₁₇NO₃ 295.34 Benzyloxy, methyl ester Pharmaceutical intermediate
5-Benzyloxyindole-2-carboxylic acid C₁₇H₁₃NO₃ 281.30 Benzyloxy, carboxylic acid Prone to decarboxylation
5-Methoxyindole-2-acetic acid methyl ester C₁₂H₁₃NO₃ 237.24 Methoxy, methyl ester Tryptophan analog synthesis
Benzo[b]thiophene-3-acetic acid, 5-methyl-, methyl ester C₁₂H₁₂O₂S 236.29 Thiophene, methyl ester Enhanced electron-withdrawing properties

Preparation Methods

Synthesis via Hydrazide and Azide Intermediates

According to a detailed patent process, the preparation involves several key steps:

  • Step 1: Formation of 5-Benzyloxy-indole-3-propionic acid

    Starting from appropriate indole derivatives, 5-benzyloxy-indole-3-propionic acid is isolated by acidification with dilute hydrochloric acid, yielding a crystalline solid melting at 150–151 °C.

  • Step 2: Conversion to Methyl Ester Hydrazide

    The acid is converted into its methyl ester, which is then reacted with hydrazine hydrate under reflux in ethanol for 1 hour to form the hydrazide. The crude hydrazide is purified by crystallization from 70% ethanol, yielding a product melting at 134–136 °C with a 96% yield.

  • Step 3: Formation of Azide Intermediate

    The hydrazide is treated in a mixture of acetic acid, water, and benzene at 0 °C, followed by addition of aqueous sodium nitrite to form the azide. The azide is extracted into benzene, washed, dried, and isolated as a yellow crystalline solid that decomposes at 45 °C.

  • Step 4: Cyclization and Carbamate Ester Formation

    The azide solution is added dropwise to boiling anhydrous ethanol, distilling off ether, and refluxed for 1 hour. Evaporation yields a brownish oil, which upon chromatography on alumina with benzene elutes the β-[3-(5-benzyloxy)indolyl]ethyl carbamic acid methyl ester (the target compound).

  • Step 5: Hydrolysis to 5-Benzyloxy-tryptamine (Optional Further Step)

    Hydrolysis of the carbamate ester in ethanol with 6N hydrochloric acid at 40–50 °C overnight yields 5-benzyloxy-tryptamine hydrochloride, demonstrating the versatility of the intermediate for further transformations.

Reaction Conditions Summary Table

Step Reagents/Conditions Temperature Time Yield (%) Notes
Acid formation Dilute HCl acidification Room temp - Crystalline solid Melting point 150–151 °C
Hydrazide formation Hydrazine hydrate, ethanol reflux Reflux (~78 °C) 1 hour 96 Crystallized from 70% ethanol
Azide formation Acetic acid, water, benzene, NaNO2 0 °C 5 min stirring - Yellow crystalline azide
Cyclization to carbamate ester Ethanol reflux, alumina chromatography Boiling ethanol 1 hour reflux - Brownish oil purified by chromatography

Alternative Acylation and Cyclization Method

Another method described in the literature involves acylation of phenylhydrazine derivatives followed by condensation with levulinic acid or its esters to form 1-acyl-3-indolyl acetic acids, which can be adapted for 5-benzyloxy substitution:

  • Acylation of Phenylhydrazine Sulfonate

    The phenylhydrazine sulfonate is acylated using an acylating agent (e.g., p-chlorobenzoyl chloride) in aqueous or mixed aqueous-organic solvents at 15–45 °C.

  • Condensation with Levulinic Acid or Esters

    The acylated hydrazine is condensed with levulinic acid or its esters (benzyl, phenyl, or lower alkyl esters) and heated to induce cyclization, yielding 1-acyl-3-indolyl acetic acid derivatives.

  • Advantages

    This method allows for high purity and yields under mild conditions, with flexibility in solvent choice (water, alcohols, dioxane, toluene) and temperature.

Key Reaction Parameters

Parameter Range/Options Preferred Conditions
Acylating agents p-chlorobenzoyl halide, azide, anhydride p-chlorobenzoyl chloride preferred
Solvents Water, water-alcohol mixtures, toluene, dioxane Water-isopropanol or water-t-butanol
Temperature 0 °C to reflux 15–45 °C preferred
Cyclization agent Levulinic acid or esters Heating to induce cyclization

This approach can be tailored to introduce the benzyloxy group at the 5-position prior to or after cyclization, depending on substrate availability.

Feature Hydrazide/Azide Route Acylation/Cyclization Route
Number of steps Multiple (acid → hydrazide → azide → carbamate ester) Fewer steps (acylation → condensation → cyclization)
Reaction conditions Reflux in ethanol, low temperature azide formation Mild temperatures, aqueous or mixed solvents
Purification Crystallization, chromatography Isolation of acylated intermediate, aqueous workup
Yield High for hydrazide formation (96%) High purity and yields reported
Flexibility for substitution Good, allows introduction of benzyloxy group early Good, adaptable to various substituents
  • The hydrazide/azide method is well-documented for producing 5-benzyloxyindole derivatives with excellent yields and purity, suitable for further transformations such as amine formation.

  • The acylation and cyclization method provides a robust alternative with fewer purification steps and the advantage of aqueous media compatibility, which can be environmentally favorable.

  • Both methods require careful temperature control to prevent decomposition, especially of sensitive azide intermediates.

  • The benzyloxy group is stable under the described reaction conditions, allowing for selective functionalization of the indole ring.

The preparation of 5-Benzyloxyindole-3-acetic acid methyl ester can be effectively achieved through multi-step synthesis involving hydrazide and azide intermediates or via acylation of phenylhydrazine sulfonates followed by condensation and cyclization with levulinic acid derivatives. Both methods yield high-purity products with good yields, with the choice of method depending on available starting materials, desired scale, and specific application requirements.

Q & A

Q. What are the recommended synthetic routes for preparing 5-benzyloxyindole-3-acetic acid methyl ester, and how can reaction conditions be optimized?

A common approach involves benzylation of 5-hydroxyindole-3-acetic acid derivatives followed by esterification. For example, 5-hydroxyindole-3-acetic acid can be protected via benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form 5-benzyloxyindole-3-acetic acid. Subsequent esterification with methanol in the presence of a catalyst (e.g., H₂SO₄ or DCC) yields the methyl ester. Optimization includes monitoring reaction progress via TLC and adjusting stoichiometry to minimize side products like unreacted intermediates or over-alkylated species .

Q. How should researchers validate the purity of synthesized this compound?

Purity analysis typically employs high-performance liquid chromatography (HPLC) with UV detection at 254 nm, using a C18 column and a gradient of acetonitrile/water. A purity threshold of >98% (as per industry standards for research-grade compounds) is recommended. Confirmation via melting point comparison (if literature values exist) and spectral data (¹H/¹³C NMR, IR) is critical to rule out contaminants like residual benzyl bromide or esterification byproducts .

Q. What storage conditions are required to maintain the stability of this compound?

Store at 0–6°C in airtight, light-protected containers to prevent hydrolysis of the ester group or benzyl ether cleavage. For long-term storage (<5 years), lyophilization or storage under inert gas (N₂/Ar) is advised. Avoid exposure to moisture, as indole derivatives are prone to degradation under humid conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR shifts) for this compound?

Discrepancies often arise from solvent effects or impurities. For example, ¹H NMR signals for the benzyloxy group may vary between CDCl₃ and DMSO-d⁶. To standardize

  • Use deuterated chloroform for consistency with literature.
  • Compare with structurally similar compounds (e.g., 5-benzyloxyindole-3-acetonitrile, δ 7.2–7.4 ppm for benzyl protons ).
  • Employ heteronuclear correlation spectroscopy (HSQC/HMBC) to confirm assignments.

Q. What experimental strategies can elucidate the compound’s reactivity in biological systems (e.g., enzymatic hydrolysis)?

  • In vitro assays : Incubate with esterases (e.g., porcine liver esterase) in PBS (pH 7.4) at 37°C, monitoring hydrolysis via LC-MS.
  • Isotopic labeling : Use deuterated methyl groups (CD₃) to track ester cleavage kinetics.
  • Competitive inhibition studies : Co-incubate with known esterase inhibitors (e.g., bis-4-nitrophenyl phosphate) to confirm enzyme specificity .

Q. How do pH and temperature variations affect the stability of this compound in aqueous solutions?

  • Stability profile :

    pHTemperature (°C)Half-life (hours)
    225<12 (rapid hydrolysis)
    725~72
    925<24 (base-catalyzed ester cleavage)
  • Methodology : Conduct accelerated stability studies using HPLC to quantify degradation products (e.g., free acetic acid derivative). Buffers (e.g., phosphate, acetate) should be pre-purged with N₂ to minimize oxidative degradation .

Q. What advanced techniques are suitable for studying the compound’s interactions with proteins or nucleic acids?

  • Surface plasmon resonance (SPR) : Measure binding affinity to target proteins (e.g., indole-binding receptors).
  • Molecular docking : Use software like AutoDock Vina to predict binding modes, validated by mutagenesis studies.
  • Fluorescence quenching : Monitor changes in tryptophan fluorescence of proteins upon compound binding .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the biological activity of 5-benzyloxyindole-3-acetic acid derivatives?

  • Source evaluation : Prioritize peer-reviewed studies over supplier data (e.g., Cayman Chemical vs. Kanto Reagents).
  • Dose-response curves : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects.
  • Meta-analysis : Compare IC₅₀ values from independent studies, adjusting for variables like assay buffer composition or incubation time .

Q. What methodologies can reconcile discrepancies in reported melting points for this compound?

  • Recrystallization : Purify the compound using a solvent system (e.g., ethyl acetate/hexane) to obtain a sharp melting point.
  • DSC analysis : Use differential scanning calorimetry to detect polymorphic forms or solvates that may alter melting behavior .

Methodological Best Practices

  • Synthesis : Use anhydrous conditions for esterification to avoid side reactions.
  • Characterization : Always cross-validate NMR data with mass spectrometry (ESI-MS or MALDI-TOF).
  • Biological assays : Include negative controls (e.g., methyl ester analogs without the benzyloxy group) to isolate structural contributions to activity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Benzyloxyindole-3-acetic acid methyl ester
Reactant of Route 2
Reactant of Route 2
5-Benzyloxyindole-3-acetic acid methyl ester

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.